![molecular formula C6H15ClNO5P B14361960 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride CAS No. 93913-79-2](/img/no-structure.png)
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is a chemical compound with the CAS number 93913-79-2. This compound is known for its unique structure, which includes a diethylaminooxy group, a hydroxyphosphoryl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride typically involves the reaction of diethylamine with a phosphorylating agent, followed by the introduction of an acetic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amine derivatives.
Substitution: The diethylaminooxy group can be substituted with other nucleophiles, resulting in a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphorylated derivatives, amine derivatives, and substituted compounds with varying functional groups. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Applications De Recherche Scientifique
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride include:
Phosphorylated amino acids: Compounds like phosphoserine and phosphotyrosine share similar phosphoryl groups.
Aminooxy compounds: Molecules such as aminooxyacetic acid have related aminooxy functional groups.
Diethylamine derivatives: Chemicals like diethylamine hydrochloride exhibit similar diethylamine moieties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of versatility and specificity.
Propriétés
| 93913-79-2 | |
Formule moléculaire |
C6H15ClNO5P |
Poids moléculaire |
247.61 g/mol |
Nom IUPAC |
2-[diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H14NO5P.ClH/c1-3-7(4-2)12-13(10,11)5-6(8)9;/h3-5H2,1-2H3,(H,8,9)(H,10,11);1H |
Clé InChI |
KWFMYJXNUCKHPT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)OP(=O)(CC(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


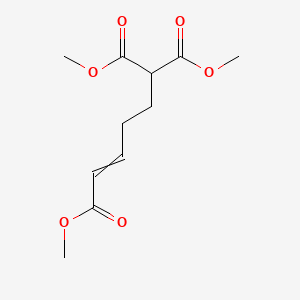
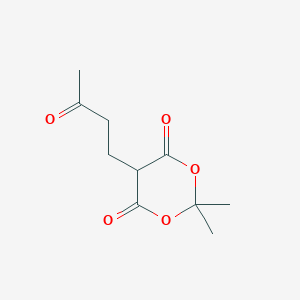
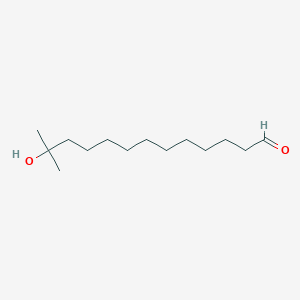
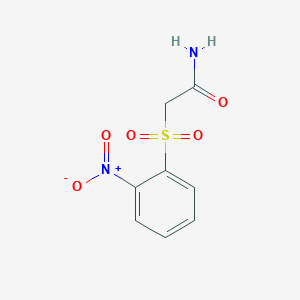
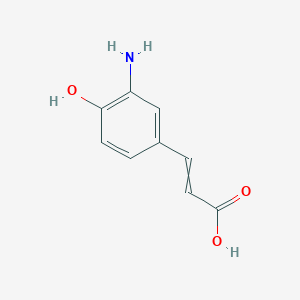

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
